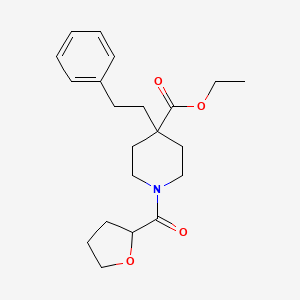![molecular formula C21H25N3O5 B4706854 2-[2-(4-tert-butylbenzoyl)hydrazino]-N-(2,4-dimethoxyphenyl)-2-oxoacetamide](/img/structure/B4706854.png)
2-[2-(4-tert-butylbenzoyl)hydrazino]-N-(2,4-dimethoxyphenyl)-2-oxoacetamide
Descripción general
Descripción
2-[2-(4-tert-butylbenzoyl)hydrazino]-N-(2,4-dimethoxyphenyl)-2-oxoacetamide, also known as TBB-DPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-[2-(4-tert-butylbenzoyl)hydrazino]-N-(2,4-dimethoxyphenyl)-2-oxoacetamide is not fully understood, but it is believed to act by inhibiting the activity of protein kinase CK2, an enzyme that plays a role in various cellular processes. By inhibiting CK2 activity, this compound can affect cell signaling pathways, gene expression, and protein synthesis, leading to the observed effects on cancer cells, neurons, and the heart.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in different cell types and tissues. In cancer cells, this compound induces apoptosis and inhibits cell proliferation, leading to reduced tumor growth. In neurons, this compound protects against oxidative stress and reduces inflammation, which are known to contribute to neurodegenerative diseases. In the heart, this compound improves cardiac function and reduces myocardial infarction size, which could have potential applications in the treatment of cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[2-(4-tert-butylbenzoyl)hydrazino]-N-(2,4-dimethoxyphenyl)-2-oxoacetamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, this compound has been shown to have low toxicity in vitro and in vivo, making it a safer alternative to other compounds that may have adverse effects. However, one limitation of using this compound is its high cost, which may limit its use in some research studies.
Direcciones Futuras
There are several potential future directions for 2-[2-(4-tert-butylbenzoyl)hydrazino]-N-(2,4-dimethoxyphenyl)-2-oxoacetamide research. In cancer research, this compound could be further studied as a potential therapeutic agent for various types of cancer. In neurodegenerative disease research, this compound could be explored as a potential treatment for Alzheimer's disease and Parkinson's disease. Additionally, this compound could be further studied in cardiovascular disease research to determine its potential applications in the treatment of heart failure and other cardiac conditions.
Aplicaciones Científicas De Investigación
2-[2-(4-tert-butylbenzoyl)hydrazino]-N-(2,4-dimethoxyphenyl)-2-oxoacetamide has been used in various scientific research studies due to its potential applications in different fields. In the field of cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been used in neurodegenerative disease research, where it has been shown to protect neurons from oxidative stress and reduce inflammation. Additionally, this compound has been used in cardiovascular disease research, where it has been shown to improve cardiac function and reduce myocardial infarction size.
Propiedades
IUPAC Name |
2-[2-(4-tert-butylbenzoyl)hydrazinyl]-N-(2,4-dimethoxyphenyl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5/c1-21(2,3)14-8-6-13(7-9-14)18(25)23-24-20(27)19(26)22-16-11-10-15(28-4)12-17(16)29-5/h6-12H,1-5H3,(H,22,26)(H,23,25)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQSLNVHDMYXLTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NNC(=O)C(=O)NC2=C(C=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-methoxyphenyl)-3-[5-(2-methyl-3-phenyl-2-propen-1-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B4706774.png)

![1-({1-[(4-chloro-3-methylphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4706790.png)
![isopropyl 4,5-dimethyl-2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4706791.png)
![1-(4-{4-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B4706804.png)
![3-phenyl-5,6,7,8-tetrahydro[1,2,4]triazolo[3,4-b][1,3]thiazepine](/img/structure/B4706808.png)
![N-(6-ethyl-3-{[(3-methylphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4706811.png)


![1-{4-[4-(benzyloxy)phenoxy]butyl}-1H-1,2,4-triazole](/img/structure/B4706839.png)
![N-[3-(dimethylamino)propyl]-3-(4-ethylphenyl)propanamide](/img/structure/B4706846.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B4706867.png)
![N-benzyl-4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2-hydroxyethyl)benzamide](/img/structure/B4706875.png)
